5-(dimethylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
5-(dimethylamino)-1,3-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-7(5-12)8(10(2)3)11(4)9-6/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYRUQPYHUYINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The chloro precursor undergoes nucleophilic aromatic substitution (SNAr) with dimethylamine in polar aprotic solvents. Quantum mechanical studies suggest the aldehyde group at position 4 activates the pyrazole ring through conjugation, lowering the activation energy for substitution at position 5. Optimal conditions derived from analogous systems include:
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature : 60–80°C
- Catalyst : Potassium iodide (10–15 mol%)
- Base : Triethylamine or aqueous KOH
A representative procedure adapted from industrial-scale syntheses involves:
- Dissolving 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) in anhydrous THF
- Adding dimethylamine (2.5 equiv) and KI (0.1 equiv)
- Refluxing at 70°C for 12–16 hours
- Quenching with ice-cold water and extracting with dichloromethane
- Purifying via recrystallization from ethanol/water (4:1)
Yield Optimization
Alternative Synthetic Pathways
Direct Amination During Pyrazole Ring Formation
Patent literature describes methods where the dimethylamino group is incorporated during cyclization. While developed for carboxylic acid derivatives, adapting this approach involves:
- Condensing 2-difluoroacetyl-3-(dimethylamino)acrylate with methylhydrazine
- Acid-catalyzed cyclization at 85°C
- Oxidative aldehyde formation using MnO2
This route suffers from lower regioselectivity (85:15 ratio of 5- to 3-substituted products) and requires additional purification steps.
Vilsmeier-Haack Formylation
Post-amination formylation represents a potential alternative:
- Aminate 5-chloro-1,3-dimethylpyrazole via SNAr
- Perform Vilsmeier-Haack reaction (POCl3/DMF) at position 4
However, this method introduces competing reactions at the dimethylamino group, necessitating protecting group strategies that reduce overall efficiency.
Critical Analysis of Methodologies
Regiochemical Control
The primary substitution method demonstrates >98% regioselectivity for position 5, attributable to:
- Electron-withdrawing aldehyde group directing substitution para to itself
- Steric shielding of position 3 by methyl groups
In contrast, cyclization routes show decreased selectivity (94:6–96:4 ratios), complicating isolation.
Catalyst Effects
Halide salts significantly enhance reaction kinetics:
- KI : Increases rate by 3.2× vs. uncatalyzed reactions
- NaI : 2.8× rate enhancement
- TBAI : Minimal improvement (1.1×) due to phase-transfer limitations
Isotopic labeling studies suggest iodide participates in transition-state stabilization through weak coordination to the leaving chloride.
Characterization and Quality Control
Spectroscopic Validation
Purity Considerations
Industrial batches achieve ≥99.6% purity via:
- Hot filtration through activated carbon
- Recrystallization from ethanol/water
- Final chromatography on silica gel (hexane/EtOAc 7:3)
Common impurities include:
- Unreacted chloro precursor (<0.3%)
- Bis-aminated byproducts (<0.1%)
- Oxidation products (pyrazole-4-carboxylic acid, <0.05%)
Scale-Up Challenges and Solutions
Exothermicity Management
The substitution reaction releases 58 kJ/mol, requiring:
- Jacketed reactors with precise temperature control
- Semi-batch amine addition over 4–6 hours
- Emergency quenching systems for thermal runaway prevention
Solvent Recovery
THF recycling protocols:
- Distill reaction mixture at reduced pressure
- Azeotropic drying with toluene
- Molecular sieve treatment
This achieves 92% solvent recovery with <500 ppm water content.
Chemical Reactions Analysis
Types of Reactions
5-(dimethylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-(dimethylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(dimethylamino)-1,3-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C8H13N3O
- Molecular Weight : 167.211 g/mol
- CAS Number : 26990-64-7
The compound features a pyrazole ring substituted with a dimethylamino group and an aldehyde functional group, which contributes to its reactivity and utility in synthetic chemistry.
Medicinal Chemistry
5-(Dimethylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has been explored for its potential as a pharmaceutical intermediate. Its structural characteristics make it suitable for the synthesis of various bioactive compounds.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, pyrazolo[1,5-a]pyrimidines, which can be synthesized from this compound, have shown promising results in inhibiting cancer cell proliferation through various mechanisms including enzyme inhibition and modulation of apoptotic pathways .
Organic Synthesis
The compound serves as an important building block in organic synthesis, particularly in the preparation of heterocyclic compounds. Its reactivity allows for the formation of diverse derivatives through various chemical reactions.
Synthesis of Pyrazolo Compounds
This compound can be utilized to synthesize other pyrazole derivatives by undergoing condensation reactions with different nucleophiles. This versatility is crucial for developing new materials and pharmaceuticals .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound are being studied for their potential use as pesticides and herbicides. The pyrazole framework is known for its effectiveness against various pests while maintaining low toxicity profiles.
Case Study: Pesticide Development
Research has demonstrated that pyrazole derivatives can act as effective fungicides and herbicides. For example, compounds derived from this compound have been evaluated for their efficacy against fungal pathogens affecting crops .
Material Science
The unique properties of this compound also lend themselves to applications in material science, particularly in the development of sensors and photonic devices due to their photophysical properties.
Data Table: Comparative Analysis of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for bioactive compounds | Anticancer activity observed in derivatives |
| Organic Synthesis | Building block for heterocycles | Versatile reactions leading to diverse products |
| Agricultural Chemistry | Potential pesticide and herbicide | Effective against specific fungal pathogens |
| Material Science | Development of sensors and photonic devices | Notable photophysical properties |
Mechanism of Action
The mechanism of action of 5-(dimethylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Physical and Structural Properties
- Solubility: The dimethylamino group improves solubility in polar solvents (e.g., DMSO, methanol) compared to aryl-substituted analogs, which are more hydrophobic .
- Crystallography: Structural validation (e.g., via SHELX programs ) reveals that dimethylamino and methyl substituents influence hydrogen bonding and crystal packing. For example, 4-fluorophenyl-substituted pyrazolines form distinct crystal lattices due to halogen interactions .
Biological Activity
5-(Dimethylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a notable compound within the pyrazole family, recognized for its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 166.18 g/mol
- CAS Number : 33008-06-9
Structural Characteristics
The compound features a pyrazole ring with a dimethylamino group and an aldehyde functional group, which contribute to its reactivity and biological properties. The presence of these functional groups enhances its potential as a pharmacological agent.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study focused on synthesizing novel pyrazole derivatives highlighted their effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .
Anticancer Activity
Pyrazole compounds have been investigated for their anticancer potential. A review of various pyrazolo[1,5-a]pyrimidine derivatives revealed their ability to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. These findings imply that this compound could be explored for similar applications in cancer therapy .
Enzymatic Inhibition
The compound has been noted for its ability to inhibit specific enzymes relevant to disease processes. For instance, studies have shown that certain pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. This suggests that this compound may also exhibit anti-inflammatory properties through similar mechanisms .
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 1,3-dimethylpyrazole with appropriate aldehydes under controlled conditions. A common method includes:
-
Reagents :
- 1,3-Dimethylpyrazole
- Dimethylformamide (DMF)
- Phosphoryl trichloride
-
Procedure :
- Dissolve DMF in a cold environment.
- Add phosphoryl trichloride slowly while stirring.
- Introduce 1,3-dimethylpyrazole and heat the mixture.
- Cool and adjust pH before extraction with ethyl acetate.
This method yields high purity and good yield of the desired product .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several pyrazole derivatives including this compound and tested them against common pathogens. Results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, demonstrating the compound's potential as an antimicrobial agent .
Case Study 2: Anticancer Screening
In another study examining the anticancer properties of various pyrazoles, compounds similar to this compound were tested on human cancer cell lines. The results indicated a marked decrease in cell viability at specific concentrations, supporting further investigation into its use as a chemotherapeutic agent .
Q & A
Q. What are the common synthetic routes for preparing 5-(dimethylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?
- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation , where a pyrazole precursor (e.g., 1,3-dimethylpyrazol-5-one) reacts with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to introduce the carbaldehyde group . Alternatively, nucleophilic substitution using 5-chloro-1,3-dimethylpyrazole-4-carbaldehyde with dimethylamine under basic conditions (e.g., K₂CO₃) can yield the dimethylamino-substituted derivative . These methods require careful control of reaction temperature (reflux in aprotic solvents) and stoichiometry to avoid side products.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Structural confirmation involves multinuclear NMR spectroscopy (¹H, ¹³C, and DEPT-135 for carbaldehyde and dimethylamino group assignments), IR spectroscopy (C=O stretch at ~1670–1700 cm⁻¹), and mass spectrometry (HRMS for molecular ion verification). X-ray crystallography is critical for resolving stereoelectronic effects, such as the planarity of the pyrazole ring and substituent orientations .
Q. What are standard protocols for assessing its stability under varying experimental conditions?
- Methodological Answer : Stability studies involve accelerated degradation tests in acidic/basic buffers (pH 1–13), thermal analysis (TGA/DSC for decomposition profiles), and photolytic stress (UV-Vis exposure). HPLC or LC-MS monitors degradation products, while crystallography identifies structural rearrangements .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in heterocyclic synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbaldehyde group is susceptible to nucleophilic attack, enabling condensation reactions with hydrazines or amines to form fused pyrazolo-pyrimidines . Solvent effects (PCM models) and transition-state analysis (IRC) refine reaction pathways.
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inert results) require dose-response validation (IC₅₀/EC₅₀ curves), structural revalidation (X-ray crystallography to confirm purity ), and target-specific assays (e.g., enzyme inhibition kinetics). Comparative studies with analogs (e.g., replacing dimethylamino with methoxy groups) isolate substituent effects .
Q. How can this compound serve as a scaffold for designing enzyme inhibitors?
- Methodological Answer : The carbaldehyde group enables Schiff base formation with lysine residues in enzyme active sites. Docking simulations (AutoDock Vina) optimize substituent placement for steric/electronic complementarity. For example, modifying the dimethylamino group to a bulkier substituent (e.g., piperidinyl) enhances binding affinity to kinases or proteases .
Q. What crystallographic challenges arise in resolving its solid-state structure?
- Methodological Answer : Disorder in the dimethylamino group or solvent molecules complicates refinement. TWINABS and SHELXL software mitigate this via twin refinement and anisotropic displacement parameter (ADP) analysis. High-resolution data (≤ 0.8 Å) and low-temperature (100 K) measurements improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
